molecular formula C13H16O3 B8718269 (3,5-bis(allyloxy)phenyl)methanol CAS No. 177837-80-8

(3,5-bis(allyloxy)phenyl)methanol

Cat. No.: B8718269
CAS No.: 177837-80-8
M. Wt: 220.26 g/mol
InChI Key: FPSBBTHWQQOYDM-UHFFFAOYSA-N
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Description

(3,5-bis(allyloxy)phenyl)methanol is an organic compound characterized by the presence of two prop-2-en-1-yloxy groups attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(allyloxy)phenyl)methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-bis(allyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3,5-bis(allyloxy)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-bis(allyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
  • (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis)1-(4-fluorophenyl)-prop-2-en-1-one
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

Uniqueness

(3,5-bis(allyloxy)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research .

Properties

CAS No.

177837-80-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[3,5-bis(prop-2-enoxy)phenyl]methanol

InChI

InChI=1S/C13H16O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-9,14H,1-2,5-6,10H2

InChI Key

FPSBBTHWQQOYDM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)CO)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate (23.1 g, 84.2 mmol) was dissolved in dry diethyl ether (250 ml) and added dropwise at 0° C. to a suspension of lithium aluminium hydride (3.45 g, 91.0 mmol) in dry diethyl ether (200 ml). The mixture was stirred at room temperature for 16 h and ethyl acetate (5 ml) was added slowly followed by water (10 ml) and diluted aqueous hydrochloric acid (2 M, 4 ml) to bring pH to 4. The phases were separated and the aqueous phase was extracted with diethyl ether (50 ml). The combined organic phases washed with water (50 ml), dried (Na2SO4), and the solvent was evaporated to give 18.4 g (99%) of the product as a colorless oil.
Name
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
99%

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